2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 5719-78-8
Cat. No.: VC10312154
Molecular Formula: C17H21N3O5S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5719-78-8 |
|---|---|
| Molecular Formula | C17H21N3O5S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-ethylsulfanylethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O5S/c1-4-26-10-9-25-16(21)14-11(2)19(3)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,15H,4,9-10H2,1-3H3,(H,18,22) |
| Standard InChI Key | YDOVPHYUWUUGRE-UHFFFAOYSA-N |
| SMILES | CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C |
| Canonical SMILES | CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C |
Introduction
Overview
Chemical Name: 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula:
Molecular Weight: 379.43 g/mol
CAS Number: 5719-78-8
This compound belongs to the class of tetrahydropyrimidine derivatives, specifically a carboxylate ester functionalized with a nitrophenyl group and an ethylsulfanyl substituent. It is structurally complex and exhibits potential for diverse chemical and biological applications.
Structural Characteristics
The compound features the following key structural components:
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Tetrahydropyrimidine Core: A heterocyclic ring containing nitrogen atoms, stabilized by keto and methyl substituents.
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Nitrophenyl Group: Positioned at the 4th position of the tetrahydropyrimidine ring, contributing to electronic and steric properties.
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Ethylsulfanyl Side Chain: Attached via an ethoxy linker at the carboxylic ester group.
Molecular Representations:
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SMILES Notation:
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C -
InChI Key:
YDOVPHYUWUUGRE-UHFFFAOYSA-N
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Tetrahydropyrimidine Core:
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Cyclization of urea or thiourea derivatives with β-diketones under acidic or basic conditions.
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Esterification Reaction:
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Introduction of the ethylsulfanyl side chain via esterification using ethylthioethanol.
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Functionalization with Nitrophenyl Group:
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Coupling reactions to attach the nitrophenyl substituent to the tetrahydropyrimidine framework.
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Biological Activity
Compounds of this class are known for their biological versatility:
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Antimicrobial Properties:
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The nitrophenyl group enhances antimicrobial activity by disrupting bacterial cell membranes.
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Potential as Enzyme Inhibitors:
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The tetrahydropyrimidine core can interact with enzymes like dihydrofolate reductase or lipoxygenases.
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Pharmacological Applications:
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Possible use in anti-inflammatory drugs due to structural similarity with known bioactive pyrimidines.
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Applications
| Field | Application |
|---|---|
| Pharmaceutical | Development of antimicrobial and anti-inflammatory drugs |
| Materials Chemistry | Use as precursors for functionalized polymers or advanced materials |
| Agrochemicals | Potential as fungicides or herbicides due to its heterocyclic framework |
Safety and Handling
This compound should be handled with care due to its potential irritant properties:
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Hazards: May cause skin or eye irritation upon direct contact.
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Storage Conditions: Store in a cool, dry place away from oxidizing agents.
Research Findings
Studies on related tetrahydropyrimidines suggest strong intermolecular hydrogen bonding in their crystalline forms, contributing to stability and bioactivity . The nitrophenyl group also plays a critical role in enhancing electronic interactions within biological systems.
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